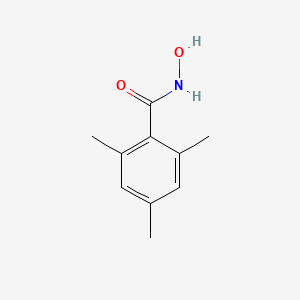

N-Hydroxy-2,4,6-trimethylbenzamide

Description

Properties

CAS No. |

6095-73-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-hydroxy-2,4,6-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) |

InChI Key |

FFWSXGRDOUVJEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

N-Allyl-2,4,6-trimethylbenzamide (7c)

- Structure : Substitutes the N-hydroxy group with an allyl chain.

- Synthesis : Synthesized via oxidative amidation (52% yield), with NMR data (δ 2.27–6.83 ppm) confirming regiochemistry .

- Reactivity : The allyl group enables participation in cycloaddition or polymerization, unlike the redox-active N-hydroxy group .

N-Cyclopropyl-2,4,6-trimethylbenzamide (3i)

- Structure : Features a cyclopropyl substituent instead of N-hydroxy.

- Physical Data : Melting point 133–135°C, distinct NMR shifts (δ 6.81 ppm for aromatic protons), and IR absorption at 1633 cm⁻¹ (amide C=O stretch) .

- Applications : Used in cyclopropane functionalization studies, highlighting how N-substituents dictate reactivity in ring-opening reactions .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a hydroxyalkyl group on the amide nitrogen.

Comparative Physicochemical Data

*Inferred data based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2,4,6-trimethylbenzamide, and what reaction conditions optimize yield?

- Methodology : Acyl chloride intermediates are commonly used. For example, 2,4,6-trimethylbenzoyl chloride can react with hydroxylamine derivatives under reflux with pyridine (4 h, 92% yield) . Alternative approaches involve coupling hydroxy-substituted benzamides with trimethylbenzoyl groups using nucleophilic substitution or condensation reactions. Purification via column chromatography (silica, dichloromethane) or preparative HPLC is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm aromatic proton environments (e.g., δ ~6.8 ppm for trimethyl-substituted aryl protons) and hydroxyamide proton signals .

- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z values within 0.4 ppm error) .

- HPLC : Assess purity (>95% area under the curve at 254 nm) .

Q. What biological assays are suitable for initial screening of this compound’s activity?

- Methodology : Prioritize enzyme inhibition or cellular assays based on structural analogs. For example, benzamide derivatives are often tested as protease inhibitors (e.g., MMP-3) or anti-parasitic agents (e.g., Trypanosoma brucei growth inhibition) . Use dose-response curves (IC₅₀ determination) and validate results with positive controls.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- Methodology : Systematically modify substituents:

- Aromatic ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve binding affinity .

- Hydroxyl group : Replace with methoxy or acyloxy groups to modulate solubility and metabolic stability .

- Backbone : Incorporate heterocycles (e.g., thiadiazole) to enhance target selectivity .

Q. What strategies resolve contradictory data in reaction yields or biological activity between batches?

- Methodology :

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize reaction times .

- Crystallography : Identify polymorphic forms affecting solubility or stability .

- Batch comparison : Analyze impurities via LC-MS and correlate with bioactivity shifts .

Q. How can researchers mitigate safety risks during large-scale synthesis?

- Methodology :

- Hazard analysis : Prioritize fume hood use and PPE (gloves, goggles) due to dust inhalation risks (H302 hazard code) .

- Scale-up protocols : Substitute pyridine with safer bases (e.g., DMAP) and optimize solvent recovery to reduce waste .

- Storage : Store under inert gas (N₂) at –20°C to prevent degradation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.